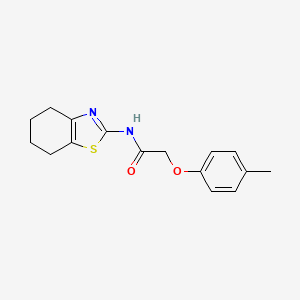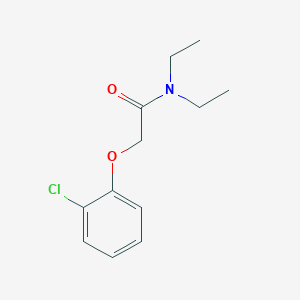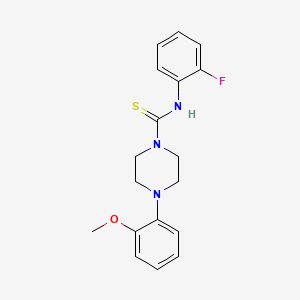
2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, also known as MTBA, is a chemical compound that has been studied for its potential applications in scientific research. MTBA is a derivative of benzothiazole, a heterocyclic compound that has been found to have various biological activities, including antimicrobial, antitumor, and antiviral properties. MTBA has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated.
作用機序
The mechanism of action of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it has been suggested that 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide may also inhibit the growth of cancer cells by inhibiting angiogenesis and metastasis. The antimicrobial activity of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide may be due to its ability to disrupt bacterial cell membranes and inhibit bacterial enzymes. The antiviral activity of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide may be due to its ability to inhibit viral replication and attachment to host cells.
Biochemical and Physiological Effects
2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can induce DNA damage and oxidative stress in cancer cells, which may contribute to its anticancer activity. 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has also been found to inhibit the activity of enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 and superoxide dismutase. In vivo studies have shown that 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can reduce tumor growth and increase survival rates in animal models of cancer.
実験室実験の利点と制限
2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to have good stability under different conditions. Moreover, 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been found to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent. However, there are also some limitations to using 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in lab experiments. For example, the mechanism of action of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood, which makes it difficult to optimize its use in different applications. Moreover, the synthesis of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can be time-consuming and may require specialized equipment, which may limit its accessibility to researchers.
将来の方向性
There are several future directions for the study of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. One potential direction is to further investigate the mechanism of action of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, particularly its effects on different signaling pathways and cellular processes. Another direction is to optimize the synthesis of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide and develop new derivatives with improved activity and selectivity. Moreover, the potential applications of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in different fields, such as biotechnology and materials science, should be explored. Finally, the safety and efficacy of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide should be further evaluated in preclinical and clinical studies, with the aim of developing it as a therapeutic agent for various diseases.
合成法
2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been synthesized using different methods, including the reaction of 4-methylphenol with 2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-aminobenzenethiol with 2-chloro-N-(2-bromoacetyl)benzamide, followed by the reaction of the resulting compound with 4-methylphenol in the presence of a base. The synthesis of 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has also been optimized using microwave irradiation, which resulted in higher yields and shorter reaction times compared to conventional heating methods.
科学的研究の応用
2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been found to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has also been investigated for its antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as its antiviral activity against herpes simplex virus type 1. Moreover, 2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been found to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
2-(4-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-6-8-12(9-7-11)20-10-15(19)18-16-17-13-4-2-3-5-14(13)21-16/h6-9H,2-5,10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEYANFLLPSVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5752553.png)



![N,N'-[1,4-phenylenebis(methylene)]diethanesulfonamide](/img/structure/B5752573.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonothioyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5752581.png)

![3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5752589.png)




![N'-[2-(2-thienyl)acetyl]-2-furohydrazide](/img/structure/B5752642.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5752648.png)